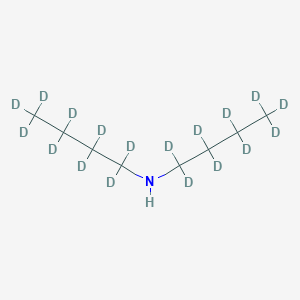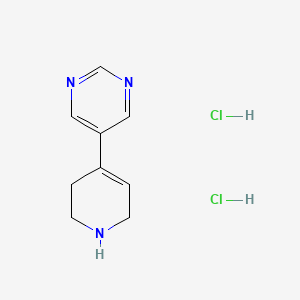
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Vue d'ensemble
Description
“5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” is a chemical compound . It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic and naturally occurring molecules . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of “5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” can be studied using various analytical techniques. The compound is involved in a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Applications De Recherche Scientifique
1. Neuroprotective and Antidepressant Properties
- Dual SSRI and 5-HT(1A) Activity : Research by Herold et al. (2011) demonstrated that certain pyrido[1,2-c]pyrimidine derivatives exhibit potent dual serotonin reuptake inhibitor (SSRI) and 5-HT(1A) receptor activity. These compounds, including variants of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, show potential as antidepressants and neuroprotective agents (Herold et al., 2011).
2. Potent Anti-Ischemic Effects
- Selective 5-HT1A Receptor Agonists : A study by Kamei et al. (2005) synthesized new pyrimidine derivatives, including 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, which showed sub-nanomolar affinity for the 5-HT1A receptor. These compounds have potential applications in neuroprotection, particularly in ischemic conditions (Kamei et al., 2005).
3. Antihypertensive Activity
- Synthesis for Antihypertensive Use : Rana et al. (2004) discussed the synthesis of various dihydropyrimidines with potential antihypertensive activity. This includes compounds related to 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, highlighting their potential in cardiovascular therapeutics (Rana et al., 2004).
4. Development of Multifunctional Compounds
- Synthesis of Pyridinium Substituted Pyrimidines : Venkatachalam et al. (2002) reported on the synthesis and characterization of pyridinium substituted pyrimidines, which may include derivatives of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine. These compounds could have applications in material science and pharmaceuticals (Venkatachalam et al., 2002).
5. Applications in AIDS Chemotherapy
- Pyrimidine-Based AIDS Chemotherapy : A study by Ajani et al. (2019) focused on the synthesis of pyrimidine-based compounds for potential application in AIDS chemotherapy, which could include variants of the 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine (Ajani et al., 2019).
6. Structural Design and Safety
- Conversion to Pyridines for Structural Applications : Blockley (1980) explored the process of converting tetrahydropyrimidines to pyridines, which could include 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine. This has implications in structural design and safety in chemical engineering (Blockley, 1980).
Propriétés
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-5-11-7-12-6-9;;/h1,5-7,10H,2-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHHBLZNJQYICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)

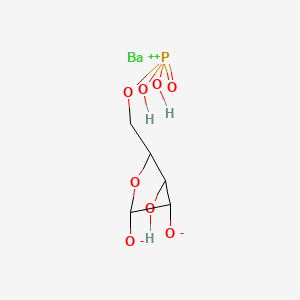
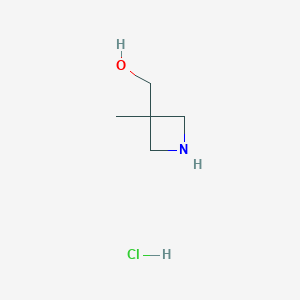
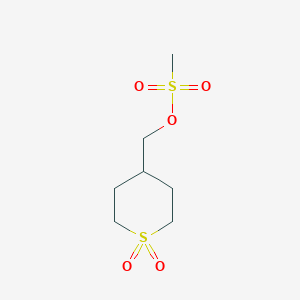
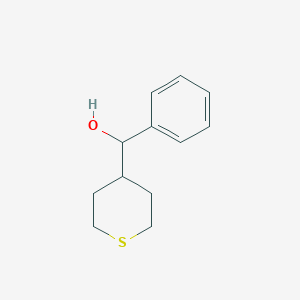
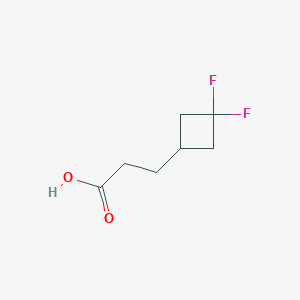
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)
